N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a sulfanylidene (C=S) group at position 2, a 4-oxo (C=O) moiety at position 4, and a 3-propyl substituent.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-10-23-19(25)15-9-8-13(11-16(15)22-20(23)27)18(24)21-12-14-6-4-5-7-17(14)26-2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24)(H,22,27) |
InChI Key |
XMOXGQXGNOIWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The propyl chain and the sulfanylidene group are then added through further substitution and oxidation reactions, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps, and the reactions are typically carried out under controlled temperatures and pressures to optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the quinazoline core are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s structural uniqueness lies in its combination of a 2-sulfanylidene group, 3-propyl chain, and 2-methoxyphenylmethyl substitution. Below is a comparison with key analogues:
Pharmacological and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-methoxyphenyl group (electron-donating) may improve solubility compared to the chloro-substituted analogue in . In contrast, 25I-NBOMe’s 4-iodo substituent (electron-withdrawing) amplifies serotonin receptor binding but introduces toxicity risks .
Sulfanylidene vs. Oxidanylidene Groups :
Anticancer Potential
Quinazoline derivatives with sulfanylidene groups (e.g., ) have shown kinase inhibitory activity. The target compound’s 3-propyl chain may enhance binding to hydrophobic kinase pockets, though experimental validation is needed .
Toxicity Considerations
- NBOMe compounds () exhibit neurotoxicity due to excessive serotonin receptor activation. While the target compound lacks a phenethylamine backbone, its sulfanylidene group could pose metabolic risks, such as glutathione depletion .
Biological Activity
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a novel compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinazoline core, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrimidine ring. The presence of a methoxy group and a sulfanylidene moiety contributes to its chemical diversity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 348.43 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | This compound |
Biological Activities
The biological activities of quinazoline derivatives, including the compound , have been extensively studied. The following sections detail the major activities observed in various studies.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer potential. For instance, studies indicate that compounds with similar structures exhibit inhibitory effects on various cancer cell lines through mechanisms such as:
- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The compound may inhibit EGFR autophosphorylation, leading to reduced cell proliferation and survival .
- Cytotoxicity : Research has demonstrated that certain quinazoline derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. In one study, derivatives showed IC50 values between 0.36–40.90 μM against breast cancer cells .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial and Fungal Inhibition : Quinazoline derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition. For example, specific substitutions on the quinazoline structure have led to enhanced antimicrobial activity .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival .
Anti-inflammatory Effects
Research indicates that quinazoline derivatives possess anti-inflammatory properties:
- COX Inhibition : Compounds within this class have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .
- Analgesic Activity : Some studies suggest that these compounds may also provide analgesic effects, making them potential candidates for pain management therapies .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or inflammation.
- Signal Transduction Modulation : Altering pathways related to cell growth and apoptosis.
- Protein-Ligand Interactions : Engaging with target proteins that are crucial for cellular functions.
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives:
- Breast Cancer Study : A study involving synthesized quinazoline derivatives showed promising results in inhibiting MDA-MB-231 breast cancer cells with significant cytotoxicity observed at low concentrations .
- Antimicrobial Efficacy : A series of quinazoline compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
